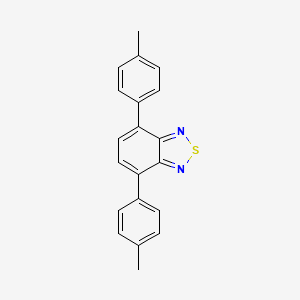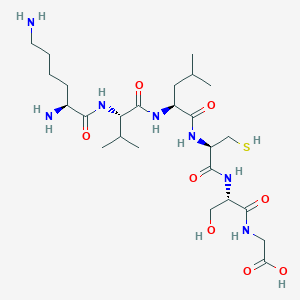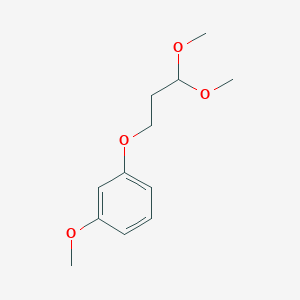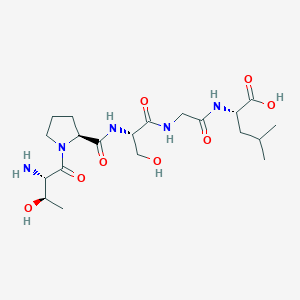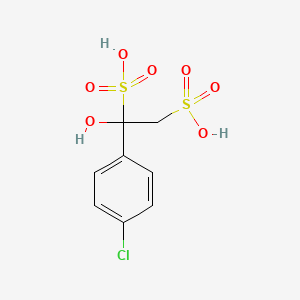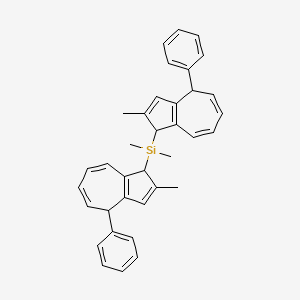
Agn-PC-0neuyl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Agn-PC-0neuyl is a synthetic compound that has garnered significant interest in various scientific fields due to its unique chemical properties and potential applications. This compound is known for its stability and reactivity, making it a valuable subject of study in chemistry, biology, medicine, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Agn-PC-0neuyl typically involves a multi-step process that includes the use of specific reagents and controlled reaction conditions. One common method involves the reaction of silver nitrate (AgNO3) with a precursor compound under specific temperature and pressure conditions. The reaction is often carried out in a solvent such as ethanol or water, and the product is purified through crystallization or filtration techniques .
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using large reactors and automated systems to ensure consistency and efficiency. The process involves continuous monitoring of reaction parameters such as temperature, pressure, and pH to optimize yield and purity. Advanced purification techniques, including chromatography and distillation, are employed to obtain the final product in its pure form .
Analyse Des Réactions Chimiques
Types of Reactions
Agn-PC-0neuyl undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of specific reagents and conditions.
Common Reagents and Conditions
Oxidation: this compound can be oxidized using reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) under acidic or basic conditions.
Reduction: Reduction of this compound is typically carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Substitution reactions involve the replacement of functional groups in this compound with other groups using reagents such as halogens or alkylating agents
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silver oxide (Ag2O) or other oxidized derivatives, while reduction may produce silver nanoparticles or other reduced forms of the compound .
Applications De Recherche Scientifique
Agn-PC-0neuyl has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various chemical reactions, including organic synthesis and polymerization processes.
Biology: this compound is studied for its antimicrobial properties and potential use in developing new antibiotics.
Medicine: The compound is explored for its potential in drug delivery systems and as a therapeutic agent in treating certain diseases.
Industry: This compound is utilized in the production of electronic components, sensors, and other advanced materials .
Mécanisme D'action
The mechanism by which Agn-PC-0neuyl exerts its effects involves interactions with specific molecular targets and pathways. In biological systems, it may interact with cellular membranes, proteins, and enzymes, leading to changes in cellular function and signaling pathways. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that this compound can modulate oxidative stress and inflammatory responses .
Comparaison Avec Des Composés Similaires
Agn-PC-0neuyl can be compared with other similar compounds, such as silver nanowires (AgNWs) and silver nanoparticles (AgNPs). While all these compounds share some common properties, this compound is unique in its specific reactivity and stability under various conditions. Similar compounds include:
Silver Nanowires (AgNWs): Known for their excellent electrical conductivity and flexibility, used in electronic applications
Silver Nanoparticles (AgNPs): Widely studied for their antimicrobial properties and potential use in medical applications .
This compound stands out due to its unique chemical structure and potential for diverse applications in scientific research and industry.
Propriétés
Numéro CAS |
175649-09-9 |
|---|---|
Formule moléculaire |
C36H36Si |
Poids moléculaire |
496.8 g/mol |
Nom IUPAC |
dimethyl-bis(2-methyl-4-phenyl-1,4-dihydroazulen-1-yl)silane |
InChI |
InChI=1S/C36H36Si/c1-25-23-33-29(27-15-7-5-8-16-27)19-11-13-21-31(33)35(25)37(3,4)36-26(2)24-34-30(20-12-14-22-32(34)36)28-17-9-6-10-18-28/h5-24,29-30,35-36H,1-4H3 |
Clé InChI |
UECNDDBWURAGCU-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=C(C1[Si](C)(C)C3C(=CC4=C3C=CC=CC4C5=CC=CC=C5)C)C=CC=CC2C6=CC=CC=C6 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 3-[(prop-2-en-1-yl)tellanyl]prop-2-enoate](/img/structure/B12549231.png)
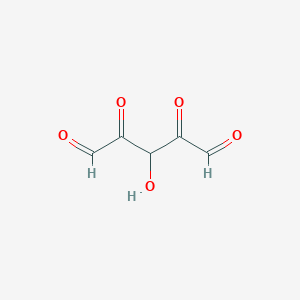
![6-Nitro-2-[(4-phenylpiperidin-1-yl)methyl]quinoline](/img/structure/B12549240.png)
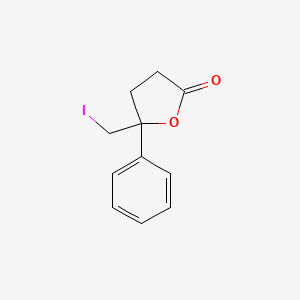
![1,1'-{[5-(Trifluoromethyl)-1,3-phenylene]bis(oxy)}bis[3-nitro-5-(trifluoromethyl)benzene]](/img/structure/B12549251.png)
![3-[(E)-(3-Phenylprop-2-en-1-ylidene)amino]-2H-1-benzopyran-2-one](/img/structure/B12549257.png)
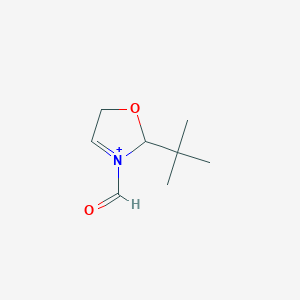
![4-(Propyl{[2'-(2H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl}amino)pyrimidine-5-carboxylic acid](/img/structure/B12549264.png)
![N-[(1H-Benzimidazol-2-yl)sulfanyl]-2-methylpropan-2-amine](/img/structure/B12549268.png)
